4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane
Overview
Description
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is an organic compound with the molecular formula C10H9Cl2FO. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chloro-4-fluorobenzene reacts with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives like amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(4-fluorophenyl)-1-oxobutane
- 3-Chloro-1-(4-fluorophenyl)-1-oxobutane
- 4-Chloro-1-(3-chloro-4-methylphenyl)-1-oxobutane
Uniqueness
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of halogens can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane, with the CAS number 898761-12-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro and a fluorine substituent on a phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibits significant cytotoxicity, as demonstrated in studies where it was tested against liver carcinoma cell lines (HEPG2) using the MTT assay. The results indicated an IC50 value that suggests potent activity compared to standard chemotherapeutic agents like doxorubicin.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence of electron-withdrawing groups such as chloro and fluoro enhances the compound's cytotoxicity. Conversely, bulky substituents tend to reduce activity. The presence of carbonyl groups is also critical for enhancing biological activity.
Key Findings:
- Electron-Withdrawing Groups: Increase potency (e.g., -Cl, -F).
- Electron-Donating Groups: Generally decrease potency.
- Carbonyl Substituents: Enhance activity significantly.
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies suggest that it may interact with specific cellular pathways that regulate cell survival and death, potentially through the inhibition of key enzymes involved in these processes.
Case Studies
A series of case studies have explored the efficacy of this compound in vivo and in vitro:
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In Vitro Study on HEPG2 Cells:
- The compound was administered at varying concentrations, demonstrating dose-dependent cytotoxicity.
- Flow cytometry analyses indicated increased apoptosis rates at higher concentrations.
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In Vivo Efficacy:
- Animal models treated with the compound showed significant tumor reduction compared to control groups.
- Histological analysis revealed a decrease in mitotic figures, indicating reduced proliferation.
Properties
IUPAC Name |
4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-5-1-2-10(14)7-3-4-9(13)8(12)6-7/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAEWTVZLQOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645156 | |
Record name | 4-Chloro-1-(3-chloro-4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-12-1 | |
Record name | 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-(3-chloro-4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.